3-Ethyl-1-adamantanamine hcl
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Overview
Description
3-Ethyl-1-adamantanamine hydrochloride is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It has been studied for various applications in medicinal chemistry, particularly for its potential use in treating neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine. One common method includes the reaction of 1-adamantanamine with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-1-adamantanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding adamantanone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3-Ethyl-1-adamantanamine hydrochloride has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Potential use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of advanced materials and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-adamantanamine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the release and uptake of dopamine, thereby exerting its effects on neurological functions. The compound may also interact with NMDA receptors, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine hydrochloride: Known for its antiviral and antiparkinsonian properties.
Memantine hydrochloride: Used in the treatment of Alzheimer’s disease.
Rimantadine hydrochloride: Another antiviral agent with a similar structure.
Uniqueness
3-Ethyl-1-adamantanamine hydrochloride stands out due to its unique ethyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This modification enhances its ability to cross the blood-brain barrier and interact with specific molecular targets, making it a promising candidate for neurological applications .
Properties
Molecular Formula |
C12H22ClN |
---|---|
Molecular Weight |
215.76 g/mol |
IUPAC Name |
(5S,7R)-3-ethyladamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-2-11-4-9-3-10(5-11)7-12(13,6-9)8-11;/h9-10H,2-8,13H2,1H3;1H/t9-,10+,11?,12?; |
InChI Key |
SLOLBBCVFZRLLS-QZIWBCHOSA-N |
Isomeric SMILES |
CCC12C[C@H]3C[C@@H](C1)CC(C3)(C2)N.Cl |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)N.Cl |
Origin of Product |
United States |
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